TVB-3664

描述

TVB-3664 is a FASN inhibitor which significantly reduces tubulin palmitoylation and mRNA expression.

科学研究应用

克服黑色素瘤治疗耐药性

TVB-3664 已在研究中被用于克服黑色素瘤的治疗耐药性。脂生成调节剂 SREBP-1 被确定为 MAPK 靶向治疗耐药性的中心介质。 This compound 是一种脂肪酸合酶 (FASN) 抑制剂,用于靶向该通路并增加膜脂多不饱和度,从而使黑色素瘤细胞对活性氧 (ROS) 诱导剂敏感 {svg_1}. 这种方法已被证明可以克服对靶向治疗的获得性耐药性 {svg_2}.

诱导脂质多不饱和度

This compound 已被证明可以在治疗耐药模型中诱导脂质多不饱和度。 这种膜脂组成变化会减弱细胞增殖并使细胞对多种 ROS 诱导剂极其敏感 {svg_3}.

黑色素瘤的联合治疗

This compound 已与 MAPK 抑制剂和三氧化二砷 (ATO)(一种临床使用的 ROS 诱导化合物)联用。 这种三联疗法显着提高了 Mel006 BRAF 突变 PDX 模型的生存率,从 15% 增加到 72%,且未发现相关毒性 {svg_4}.

靶向非酒精性脂肪性肝炎 (NASH)

This compound 已在靶向非酒精性脂肪性肝炎 (NASH) 的研究中被使用。 FASN 是 NASH 中一个有吸引力的治疗靶点,因为它驱动从头脂生成并介导促炎和促纤维化信号 {svg_5}. This compound 用于抑制 FASN,这导致甘油三酯含量降低,纤维化标志物减少,以及 Th17 细胞产生减少 {svg_6}.

减少 NASH 中的炎症和纤维化

在 NASH 的临床前模型中,this compound 已被证明可以减少脂肪变性、炎症和纤维化。 发现它可以降低肝纤维化和纤维化标志物,并将肝细胞癌 (HCC) 肿瘤的发生率降低 85% {svg_7}.

在结直肠癌 (CRC) 中的潜在应用

虽然在黑色素瘤和 NASH 中的研究没有那么广泛,但 this compound 及其类似物已在结直肠癌 (CRC) 患者来源异种移植 (PDX) 模型、原发性 CRC 细胞和已建立的 CRC 细胞系中进行了肿瘤生长的测试 {svg_8}.

作用机制

Target of Action:

TVB-3664 primarily targets fatty acid synthase (FASN) . FASN is an enzyme involved in de novo lipogenesis (DNL), which converts dietary sugar metabolites (acetyl-coenzyme A and malonyl-CoA) into palmitate, a saturated fatty acid. In non-alcoholic steatohepatitis (NASH), FASN plays a crucial role in driving de novo lipogenesis, mediating pro-inflammatory and fibrogenic signaling .

Mode of Action:

This compound inhibits FASN activity. By doing so, it directly impacts lipid metabolism, reducing the synthesis of palmitate. This inhibition leads to decreased fat accumulation in hepatocytes, which is a hallmark of NASH. Additionally, this compound affects immune cells and hepatic stellate cells, contributing to its anti-inflammatory and anti-fibrotic effects .

Biochemical Pathways:

This compound disrupts the DNL pathway by inhibiting FASN. This alteration affects downstream pathways related to lipid metabolism, inflammation, and fibrosis. Specifically, it reduces collagen1α (COL1α1) and α-smooth muscle actin (αSMA) expression in hepatic stellate cells, mitigating fibrosis .

Pharmacokinetics:

Result of Action:

This compound’s effects include:

属性

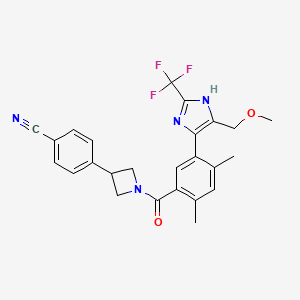

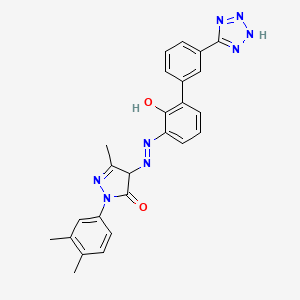

IUPAC Name |

4-[1-[5-[5-(methoxymethyl)-2-(trifluoromethyl)-1H-imidazol-4-yl]-2,4-dimethylbenzoyl]azetidin-3-yl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23F3N4O2/c1-14-8-15(2)20(9-19(14)22-21(13-34-3)30-24(31-22)25(26,27)28)23(33)32-11-18(12-32)17-6-4-16(10-29)5-7-17/h4-9,18H,11-13H2,1-3H3,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEOVRCUSPPGFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2=C(NC(=N2)C(F)(F)F)COC)C(=O)N3CC(C3)C4=CC=C(C=C4)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23F3N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

468.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[1-(3,4-dimethylphenyl)-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium](/img/structure/B611443.png)